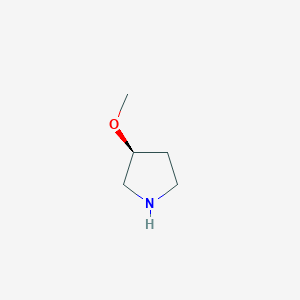

(S)-3-Methoxypyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRWNUQAQPAYCK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649879 | |

| Record name | (3S)-3-Methoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120099-61-8 | |

| Record name | (3S)-3-Methoxypyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120099-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Methoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-Methoxypyrrolidine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of (S)-3-Methoxypyrrolidine, a valuable chiral building block in medicinal chemistry and drug discovery. This document outlines its properties, detailed synthetic protocols, and safety information to support its effective use in a research and development setting.

Core Physical and Chemical Properties

This compound is a chiral cyclic ether and secondary amine. Its utility in synthetic chemistry is largely due to the stereocenter and the pyrrolidine scaffold, a common motif in biologically active compounds. The methoxy group provides a key structural element that can influence the binding of a final compound to its biological target.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound HCl |

| CAS Number | 120099-61-8[1] | 685828-16-4[2][3] |

| Molecular Formula | C₅H₁₁NO[1][4] | C₅H₁₂ClNO[3] |

| Molecular Weight | 101.15 g/mol [1][4] | 137.61 g/mol [2] |

| Appearance | Colorless to light yellow liquid | Solid[2] |

| Boiling Point | ~123 °C (estimated from (R)-enantiomer) | 171.7 °C (racemic mixture) |

| Density | ~0.94 g/mL (estimated from (R)-enantiomer) | Not available |

| Melting Point | Not available | Not available |

| Solubility | Soluble in many common organic solvents | Not available |

| Storage | 2-8°C, keep in a dark place, sealed in dry conditions[1] | Refrigerator[2] |

Synthesis of this compound: Experimental Protocol

The most common synthetic route to this compound involves a three-step process starting from the commercially available (S)-3-hydroxypyrrolidine. This process includes:

-

N-Boc Protection: The secondary amine of (S)-3-hydroxypyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent methylation step.

-

O-Methylation: The hydroxyl group is methylated, typically via a Williamson ether synthesis.

-

N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Below are detailed experimental protocols for each of these steps.

Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine

Objective: To synthesize N-Boc-(S)-3-hydroxypyrrolidine.

Materials:

-

(S)-3-hydroxypyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM).

-

To this solution, add triethylamine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(S)-3-hydroxypyrrolidine, which can be used in the next step without further purification.

Step 2: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine

Objective: To synthesize N-Boc-(S)-3-methoxypyrrolidine.

Materials:

-

N-Boc-(S)-3-hydroxypyrrolidine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the suspension at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure N-Boc-(S)-3-methoxypyrrolidine.

Step 3: N-Boc Deprotection of N-Boc-(S)-3-methoxypyrrolidine

Objective: To synthesize this compound.

Materials:

-

N-Boc-(S)-3-methoxypyrrolidine

-

4M Hydrochloric acid (HCl) in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-(S)-3-methoxypyrrolidine (1.0 eq) in dichloromethane.

-

Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.[5]

-

Stir the reaction mixture for 1-4 hours and monitor for completion by TLC.[6]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Dissolve the residue in water and basify to a pH of >10 with a suitable base (e.g., sodium hydroxide).

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from (S)-3-hydroxypyrrolidine to this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - Signal for the methoxy protons (-OCH₃) around 3.3 ppm (singlet, 3H).- Multiplets for the pyrrolidine ring protons between 1.5 and 3.5 ppm.- A broad singlet for the amine proton (-NH), which is exchangeable with D₂O. |

| ¹³C NMR | - Signal for the methoxy carbon (-OCH₃) around 56 ppm.- Signals for the pyrrolidine ring carbons between 25 and 75 ppm. |

| IR Spectroscopy | - N-H stretching vibration around 3300-3500 cm⁻¹ (broad).- C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹.- C-O stretching vibration for the ether linkage around 1070-1150 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 101.- Common fragmentation patterns would involve the loss of a methyl group (M-15) or a methoxy group (M-31). |

Applications in Drug Discovery

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] The specific stereochemistry and the presence of the methoxy group at the 3-position make it a desirable precursor for creating novel chemical entities with specific three-dimensional orientations for optimal target engagement.

One notable application is in the synthesis of potent and selective agonists for the melanocortin-4 receptor (MC4R), which is a target for the treatment of obesity and other metabolic disorders. The pyrrolidine moiety can serve as a scaffold to orient pharmacophoric groups in a precise manner to achieve high affinity and selectivity for the receptor.

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.

For this compound Hydrochloride:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Logical Relationships in Synthesis

The synthesis of this compound relies on a logical sequence of protection, functionalization, and deprotection. This strategy is fundamental in organic synthesis to achieve selective transformations in multifunctional molecules.

References

- 1. 120099-61-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound hydrochloride | 685828-16-4 [sigmaaldrich.com]

- 3. 685828-16-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. 3-Methoxypyrrolidine | C5H11NO | CID 11355447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. usbio.net [usbio.net]

(S)-3-Methoxypyrrolidine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-Methoxypyrrolidine, a key chiral building block in medicinal chemistry. This document details its chemical identity, molecular structure, physicochemical properties, and its application in the synthesis of pharmacologically active compounds. A detailed synthetic protocol and a relevant biological signaling pathway are also presented.

Core Data Summary

This compound is a heterocyclic compound valued for its specific stereochemistry, which is crucial for the development of targeted therapeutics.

| Property | Value |

| CAS Number | 120099-61-8 |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | (3S)-3-methoxypyrrolidine |

| SMILES | CO[C@@H]1CNCC1 |

| InChI Key | SQMYKVUSWPIFEQ-JEDNCBNOSA-N |

| Physical Form | Solid |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry |

Molecular Structure

The molecular structure of this compound features a saturated five-membered nitrogen-containing ring (pyrrolidine) with a methoxy group attached to the chiral center at the third position.

Experimental Protocols

The synthesis of this compound is typically achieved through the O-methylation of its precursor, (S)-3-hydroxypyrrolidine. Below is a representative two-step synthetic procedure.

Synthesis of (S)-3-Hydroxypyrrolidine from L-Malic Acid

A common route to the precursor, (S)-3-hydroxypyrrolidine, involves a multi-step synthesis starting from L-malic acid. This method, however, is complex and involves several intermediates. A more direct, though still multi-step, approach starts from optically pure 4-amino-(S)-2-hydroxybutyric acid. A simplified conceptual workflow is presented below.

Caption: Conceptual workflow for the synthesis of (S)-3-Hydroxypyrrolidine.

O-Methylation of (S)-3-Hydroxypyrrolidine

Materials:

-

(S)-3-hydroxypyrrolidine hydrochloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere.

-

Addition of Precursor: A solution of (S)-3-hydroxypyrrolidine hydrochloride (1.0 equivalent) in a mixture of anhydrous THF and a minimal amount of anhydrous DMF to aid dissolution is added dropwise to the stirred suspension of sodium hydride at 0°C. The addition rate should be controlled to maintain the internal temperature below 5°C.

-

Alkoxide Formation: The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

-

Methylation: The reaction mixture is cooled back to 0°C, and methyl iodide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water at 0°C to decompose any unreacted sodium hydride.

-

Work-up: The mixture is diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Application in Drug Development: Targeting the Melanocortin 4 Receptor (MC4R)

This compound is a valuable building block in the synthesis of potent and selective agonists for the melanocortin 4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) primarily expressed in the brain and plays a critical role in regulating energy homeostasis, food intake, and body weight.

MC4R Signaling Pathway

Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that ultimately leads to a reduction in food intake and an increase in energy expenditure. The core of this pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

Caption: Simplified MC4R signaling pathway upon activation by α-MSH.

This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. The provided data and protocols are intended to facilitate further investigation and application of this versatile chemical entity.

Synthesis of (S)-3-Methoxypyrrolidine from L-proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic route for the preparation of (S)-3-Methoxypyrrolidine, a valuable chiral building block in medicinal chemistry, starting from the readily available amino acid L-proline. The presented pathway proceeds through the key intermediate, (S)-3-hydroxypyrrolidine, and involves a series of protection, oxidation, reduction, and methylation steps. This document details the experimental protocols, summarizes quantitative data, and provides visual diagrams of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from L-proline is a multi-step process that leverages the inherent chirality of the starting material. A direct conversion is challenging; therefore, a more robust and frequently reported strategy involves the initial conversion of L-proline to a suitable hydroxyproline derivative, followed by methylation and deprotection. The most common approach utilizes trans-4-hydroxy-L-proline as a more direct starting material to access the required 3-hydroxy intermediate via an oxidation-reduction sequence. This guide will focus on a synthetic pathway commencing with the protection of L-proline, followed by transformations to introduce the 3-methoxy functionality.

A logical workflow for this synthesis is depicted below:

Experimental Protocols

The following sections provide detailed experimental procedures for each key transformation in the synthesis of this compound.

Step 1: N-Boc Protection of L-proline

The protection of the secondary amine of L-proline is crucial to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

Protocol:

-

To a solution of L-proline (1.0 eq) in a mixture of dioxane and water, add a suitable base such as sodium hydroxide or triethylamine (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

After completion of the reaction (monitored by TLC), acidify the mixture with a cold aqueous solution of HCl or citric acid to pH 3-4.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-proline.

Step 2: Synthesis of N-Boc-4-oxo-L-proline methyl ester

This step involves the oxidation of a hydroxyproline precursor. For a more direct route, commercially available trans-4-hydroxy-L-proline can be N-protected and then oxidized. The resulting keto-acid is then esterified.

Protocol (starting from N-Boc-trans-4-hydroxy-L-proline):

-

Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in a suitable organic solvent like ethyl acetate.

-

Cool the solution to 0 °C.

-

Add a catalytic amount of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and trichloroisocyanuric acid.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-4-oxo-L-proline.

-

Dissolve the crude product in methanol and treat with a methylating agent like diazomethane or use Fischer esterification conditions (methanol with a catalytic amount of acid) to obtain N-Boc-4-oxo-L-proline methyl ester.

Step 3: Diastereoselective Reduction to N-Boc-(S)-3-hydroxypyrrolidine

The diastereoselective reduction of the ketone is a critical step to establish the desired (S)-stereochemistry at the 3-position.

Protocol:

-

Dissolve N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in an anhydrous solvent such as methanol or ethanol at low temperature (-78 °C to 0 °C).

-

Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. The choice of solvent and temperature can influence the diastereoselectivity.

-

Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield N-Boc-(S)-3-hydroxypyrrolidine. The diastereomeric ratio should be determined by NMR or chiral HPLC.

Step 4: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine

The hydroxyl group is converted to a methoxy group via a Williamson ether synthesis.

Protocol:

-

To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 1.2-1.5 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

-

Add methyl iodide (CH₃I, 1.2-1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction with water.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-Boc-(S)-3-methoxypyrrolidine.

Step 5: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

Protocol:

-

Dissolve N-Boc-(S)-3-methoxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

The product can be isolated as the corresponding salt or neutralized with a base to obtain the free amine, this compound.

Quantitative Data Summary

The following table summarizes typical yields for each step of the synthesis. Note that yields can vary depending on the specific reaction conditions and scale.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | N-Boc Protection | L-proline | N-Boc-L-proline | 90-98 |

| 2 | Oxidation & Esterification | N-Boc-trans-4-hydroxy-L-proline | N-Boc-4-oxo-L-proline methyl ester | 75-85 |

| 3 | Diastereoselective Reduction | N-Boc-4-oxo-L-proline methyl ester | N-Boc-(S)-3-hydroxypyrrolidine | 70-90 (with good diastereoselectivity) |

| 4 | O-Methylation | N-Boc-(S)-3-hydroxypyrrolidine | N-Boc-(S)-3-methoxypyrrolidine | 60-80 |

| 5 | N-Boc Deprotection | N-Boc-(S)-3-methoxypyrrolidine | This compound | >95 |

Visualization of Key Processes

The following diagrams illustrate the chemical transformations and logical relationships within the synthesis.

N-Boc Protection and Deprotection Cycle

Chiral Pool Synthesis of 3-Substituted Pyrrolidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a vast array of pharmaceuticals and natural products. Its three-dimensional structure and ability to engage in specific molecular interactions make it a highly sought-after motif in drug design. Among its many derivatives, 3-substituted pyrrolidines are of particular interest due to their presence in numerous biologically active compounds. Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, offers an efficient and cost-effective strategy for the stereoselective synthesis of these valuable molecules. This guide provides a comprehensive overview of the core principles, key synthetic strategies, and detailed experimental protocols for the chiral pool synthesis of 3-substituted pyrrolidines.

Introduction to Chiral Pool Synthesis of Pyrrolidines

Chiral pool synthesis leverages the inherent chirality of natural products like amino acids and carbohydrates to construct complex chiral molecules.[1] This approach bypasses the need for asymmetric catalysis or chiral resolution, often leading to more efficient and scalable synthetic routes. For the synthesis of 3-substituted pyrrolidines, the most prominent starting materials from the chiral pool include L-proline, L-glutamic acid, L-serine, and 4-hydroxy-L-proline. These precursors offer a pre-defined stereocenter and a functionalized five-membered ring or a backbone readily cyclized into one.

The general workflow for chiral pool synthesis of 3-substituted pyrrolidines can be visualized as follows:

Caption: General workflow for chiral pool synthesis of 3-substituted pyrrolidines.

Key Chiral Pool Starting Materials and Synthetic Strategies

L-Proline and its Derivatives

L-proline is an ideal starting material as it already possesses the pyrrolidine ring with a defined stereocenter at C2. The main strategies involve the functionalization of the existing ring, particularly at the C3 and C4 positions.

A common approach is the direct C-H functionalization of proline derivatives. For instance, palladium-catalyzed arylation of N-protected proline amides can introduce an aryl group at the 3-position with high stereospecificity, affording cis-2,3-disubstituted pyrrolidines.

Caption: Synthetic pathway from L-proline to 3-aryl-pyrrolidines.

Another versatile proline-derived starting material is (R)-pyrrolidine-3-carboxylic acid, which allows for the elaboration of the carboxylic acid functionality and further modification of the pyrrolidine ring.

L-Glutamic Acid

L-glutamic acid is a cost-effective and readily available chiral starting material that can be converted into 3-substituted pyrrolidines through a series of well-established transformations. The typical route involves the cyclization of glutamic acid to pyroglutamic acid, which can then be further modified.

Caption: General synthetic route from L-glutamic acid to 3-substituted pyrrolidines.

L-Serine

L-serine, a readily available and inexpensive amino acid, can be utilized as a chiral precursor for the synthesis of 3-hydroxypyrrolidines and their derivatives. The synthetic strategy involves the transformation of the serine backbone into an acyclic precursor that can undergo intramolecular cyclization to form the pyrrolidine ring.

Caption: Synthetic pathway from L-serine to 3-substituted pyrrolidines.

4-Hydroxy-L-proline

trans-4-Hydroxy-L-proline is another excellent chiral starting material, offering a hydroxyl group that can be exploited for further functionalization. A common strategy involves the inversion of stereochemistry at C4 via an SN2 reaction to introduce a substituent at the 3-position with the opposite stereochemistry. For example, (S)-3-aminopyrrolidine can be synthesized from trans-4-hydroxy-L-proline.[2]

Quantitative Data Summary

The following tables summarize quantitative data for key transformations in the chiral pool synthesis of 3-substituted pyrrolidines.

Table 1: Synthesis of 3-Aryl-pyrrolidines from L-Proline Derivatives

| Starting Material | Arylating Agent | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| N-Cbz-L-proline aminoquinoline amide | 4-Iodotoluene | Pd(OAc)₂, AgOAc, neat | cis-N-(quinolin-8-yl)-2-(p-tolyl)pyrrolidine-1-carboxamide | 55 (conversion) | >95:5 | |

| N-Boc-L-proline aminoquinoline amide | 4-Iodotoluene | Pd(OAc)₂, AgOAc, neat | cis-tert-butyl 2-(quinolin-8-ylcarbamoyl)-3-(p-tolyl)pyrrolidine-1-carboxylate | 18 (conversion) | >95:5 |

Table 2: Conversion of L-Glutamic Acid to 2-Pyrrolidone

| Starting Material | Catalyst/Conditions | Product | Yield (%) | Reference |

| L-Glutamic Acid | Ru/Al₂O₃, H₂ (2 MPa), 160 °C, 4 h | 2-Pyrrolidone | 63.5 | [3] |

| Pyroglutamic Acid | Ru/Al₂O₃, H₂ (2 MPa), 160 °C, 2 h | 2-Pyrrolidone | High | [4] |

Table 3: Synthesis of (S)-3-Aminopyrrolidine from 4-Hydroxy-L-proline

| Step | Reaction | Reagents/Conditions | Intermediate/Product | Yield (%) | Reference |

| 1 | Decarboxylation | Phenyl ether, reflux | (R)-3-Hydroxypyrrolidine | - | [2] |

| 2 | N-Boc Protection | Boc₂O, Et₃N, CH₂Cl₂ | (R)-N-Boc-3-hydroxypyrrolidine | - | [2] |

| 3 | Sulfonylation | MsCl, Et₃N, CH₂Cl₂ | (R)-N-Boc-3-mesyloxypyrrolidine | - | [2] |

| 4 | Azidation (SN2) | NaN₃, DMF | (S)-N-Boc-3-azidopyrrolidine | - | [2] |

| 5 | Reduction & Deprotection | PPh₃, concentrated HCl | (S)-3-Aminopyrrolidine dihydrochloride | High (overall) | [2] |

Detailed Experimental Protocols

N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid

Materials:

-

(R)-Pyrrolidine-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1N Sodium hydroxide (NaOH)

-

Dioxane

-

Diethyl ether

-

3N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: [5]

-

Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N NaOH.

-

To this solution, add a solution of di-tert-butyl dicarbonate in dioxane at room temperature.

-

Stir the mixture for 1.5 hours.

-

Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

-

Wash the organic phase with 1N NaOH.

-

Acidify the aqueous phase with 3N HCl and extract with diethyl ether.

-

Combine the ether extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl (R)-3-carboxypyrrolidine-1-carboxylate.

Reduction of L-Proline to (S)-Prolinol using LiAlH₄

Materials:

-

L-Proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

15% aqueous sodium hydroxide (NaOH)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [6]

-

Caution: LiAlH₄ is a highly reactive and flammable reagent. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Suspend LiAlH₄ in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add a solution of L-proline in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, reflux the reaction mixture for several hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the sequential addition of water and 15% aqueous NaOH.

-

Filter the resulting white precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude (S)-prolinol.

-

The product can be further purified by distillation under reduced pressure.

Amide Coupling of N-Boc-(R)-pyrrolidine-3-carboxylic Acid

Materials:

-

N-Boc-(R)-pyrrolidine-3-carboxylic acid

-

Desired amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

Procedure: [5]

-

Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid in anhydrous DMF or DCM.

-

Add EDC and HOBt to the solution and stir for a few minutes.

-

Add the desired amine to the reaction mixture. If the amine is used as a salt, add an equivalent of a non-nucleophilic base like DIPEA.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

One-Pot Conversion of L-Glutamic Acid to 2-Pyrrolidone

Materials:

-

L-Glutamic acid

-

5% Ru/Al₂O₃ catalyst

-

Deionized water

-

High-pressure reactor (autoclave)

-

Hydrogen gas (H₂)

Procedure: [3]

-

Prepare an aqueous solution of L-glutamic acid.

-

Charge the autoclave with the glutamic acid solution and the Ru/Al₂O₃ catalyst.

-

Seal the reactor, purge with hydrogen gas, and then pressurize to 2 MPa with H₂.

-

Heat the stirred reaction mixture to 160 °C for 4 hours.

-

After cooling to room temperature, carefully vent the reactor.

-

Separate the catalyst by filtration or centrifugation.

-

The aqueous solution containing 2-pyrrolidone can be further purified by distillation or other appropriate methods. The yield of 2-pyrrolidone is reported to be around 63.5%.[3]

Conclusion

Chiral pool synthesis provides a powerful and practical approach for the stereoselective synthesis of 3-substituted pyrrolidines, which are crucial building blocks in drug discovery and development. By leveraging the inherent chirality of readily available natural products such as L-proline,

References

- 1. Chiral pool - Wikipedia [en.wikipedia.org]

- 2. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride from D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

Spectroscopic and Physicochemical Characterization of (S)-3-Methoxypyrrolidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of (S)-3-Methoxypyrrolidine. While direct experimental spectra for this specific compound are not widely published, this document compiles expected spectroscopic data based on the analysis of its functional groups and analogous structures. The information herein is intended to serve as a valuable resource for the identification, characterization, and application of this compound in research and development.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C5H11NO.[1] Its structure consists of a pyrrolidine ring substituted with a methoxy group at the 3-position, conferring chirality to the molecule.

| Property | Value | Source |

| Molecular Formula | C5H11NO | PubChem[1] |

| Molecular Weight | 101.15 g/mol | PubChem[1] |

| IUPAC Name | (3S)-3-methoxypyrrolidine | - |

| CAS Number | 120099-61-8 | - |

| SMILES | CO[C@H]1CNCC1 | - |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on established principles of NMR, IR, and Mass Spectrometry.

The proton NMR spectrum is anticipated to show distinct signals for the protons of the pyrrolidine ring and the methoxy group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.9 - 4.1 | m | 1H | H-3 |

| ~3.3 | s | 3H | -OCH₃ |

| ~2.8 - 3.2 | m | 4H | H-2, H-5 |

| ~1.9 - 2.2 | m | 2H | H-4 |

| Variable | br s | 1H | N-H |

Note: The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent.

The carbon NMR spectrum will reflect the different chemical environments of the five carbon atoms in the molecule. Carbons bonded to the heteroatoms (N and O) are expected to be deshielded and appear at higher chemical shifts.[2]

| Chemical Shift (ppm) | Assignment |

| ~75 - 80 | C-3 |

| ~55 - 60 | -OCH₃ |

| ~50 - 55 | C-2 |

| ~45 - 50 | C-5 |

| ~30 - 35 | C-4 |

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in this compound, namely the secondary amine and the ether linkage.[3][4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H stretch (secondary amine) |

| 2850 - 3000 | Medium to Strong | C-H stretch (aliphatic) |

| 1070 - 1150 | Strong | C-O stretch (ether) |

| 1000 - 1250 | Medium | C-N stretch (aliphatic amine)[5] |

The mass spectrum, typically acquired using electron ionization (EI), is expected to show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the pyrrolidine ring.[7][8][9][10]

| m/z | Relative Intensity | Assignment |

| 101 | Moderate | [M]⁺ (Molecular Ion) |

| 70 | High | [M - OCH₃]⁺ |

| 57 | High | [C₃H₅N]⁺ |

| 44 | High | [C₂H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0 ppm).

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and compare them to correlation tables for known functional groups.

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 3-Methoxypyrrolidine | C5H11NO | CID 11355447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (S)-3-Methoxypyrrolidine: Commercial Availability, Suppliers, and Applications in Drug Discovery

(S)-3-Methoxypyrrolidine is a valuable chiral building block extensively utilized by researchers, scientists, and drug development professionals in the synthesis of complex molecules with significant biological activity. Its pyrrolidine scaffold is a key structural motif in a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, key suppliers, and its application in the development of novel therapeutics, with a particular focus on its role in the synthesis of melanocortin 4 receptor (MC4R) agonists.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, typically as the free base or as its hydrochloride salt. The availability of both forms provides flexibility in its application in various synthetic routes. The compound is offered in differing purity grades and quantities to cater to both small-scale research and larger-scale development needs.

Below is a summary of prominent suppliers and the typical product specifications for this compound and its hydrochloride salt.

Table 1: Commercial Suppliers and Product Specifications of this compound (CAS: 120099-61-8)

| Supplier | Product Number | Purity | Available Quantities |

| BLD Pharm | BD117668 | ≥98% | 1g, 5g, 25g |

| ChemUniverse | P44506 | 95% | 250mg, 1g |

| Ambeed | A802068 | ≥95% | 250mg, 1g, 5g |

| Activate Scientific | AS12328-A | ≥95% | 1g, 5g |

| J&W Pharmlab | 75R0253 | ≥95% | 1g, 5g, 25g |

Table 2: Commercial Suppliers and Product Specifications of this compound Hydrochloride (CAS: 685828-16-4)

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 685828164 | 97% | 250mg, 500mg, 1g |

| BLD Pharm | 685828-16-4 | ≥98% | 1g, 5g, 25g |

| United States Biological | 428142 | Highly Purified | Inquire |

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is provided below. These properties are essential for designing and executing synthetic protocols.

Table 3: Physicochemical Data of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol |

| Appearance | Colorless to light yellow liquid | Solid |

| Boiling Point | 123 °C | 171.7 °C at 760 mmHg |

| Density | 0.94 g/mL | Not available |

| Storage Temperature | 2-8°C, protect from light | Room temperature, inert atmosphere |

Applications in Drug Discovery: Synthesis of Melanocortin 4 Receptor (MC4R) Agonists

A significant application of this compound in medicinal chemistry is as a key intermediate in the synthesis of potent and selective melanocortin 4 receptor (MC4R) agonists. The MC4R is a G-protein coupled receptor (GPCR) that plays a critical role in the regulation of energy homeostasis, appetite, and body weight.[1][2][3] Dysfunction of the MC4R pathway is associated with obesity, making it an attractive therapeutic target.[3][4]

The pyrrolidine moiety of this compound serves as a rigid scaffold that can be appropriately functionalized to interact with the binding pocket of the MC4R. The stereochemistry at the 3-position is often crucial for achieving high affinity and agonist activity.

Experimental Protocols

The following section details a representative experimental protocol for the N-acylation of a pyrrolidine derivative, a common step in the synthesis of MC4R agonists. While this protocol does not use this compound directly, it illustrates the general procedure for coupling a carboxylic acid to the nitrogen of the pyrrolidine ring, a key transformation in utilizing this building block.

General Procedure for N-Acylation of a Pyrrolidine Derivative

This two-stage procedure involves the activation of a carboxylic acid followed by its coupling with the amine.[5]

Stage 1: Activation of Carboxylic Acid

-

To a solution of the desired carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add 1-hydroxybenzotriazole (HOBt) (1 equivalent) or N-hydroxysuccinimide (HOSu) (1 equivalent).

-

Add 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC or WSCI) (1 equivalent) to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the active ester intermediate.

Stage 2: Amide Bond Formation

-

To the solution containing the activated ester, add the this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated this compound derivative.

Signaling Pathway and Logical Relationships

The melanocortin 4 receptor (MC4R) is a key component of the leptin-melanocortin signaling pathway, which is crucial for regulating energy balance.

Caption: The Melanocortin 4 Receptor (MC4R) Signaling Pathway.

Workflow for the Synthesis of an MC4R Agonist using this compound

The following diagram illustrates a generalized workflow for the synthesis of a potential MC4R agonist incorporating the this compound scaffold.

Caption: Synthetic Workflow for an MC4R Agonist.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (S)-3-Methoxypyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Methoxypyrrolidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemically defined structure is crucial for the biological activity of the target molecules. This technical guide provides a comprehensive overview of the primary enantioselective strategies for its synthesis. We detail protocols for common synthetic routes, including those starting from chiral pool precursors like (S)-3-hydroxypyrrolidine and L-aspartic acid. Key transformations such as nitrogen protection, O-methylation, and deprotection are discussed in-depth. Furthermore, quantitative data on reaction yields and enantiomeric excess are summarized for comparative analysis, and methodologies for determining chiral purity are outlined.

Introduction

The pyrrolidine ring is a fundamental scaffold in a wide array of biologically active compounds. The introduction of a stereocenter, such as the methoxy group at the C-3 position in the (S)-configuration, is a common feature in modern drug candidates. The precise control of this stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, robust and efficient methods for the enantioselective synthesis of this compound and its derivatives are of significant interest to the pharmaceutical and chemical research communities.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on the "chiral pool" approach, where an inexpensive, enantiomerically pure starting material is converted into the desired product. The most common and practical precursor is (S)-3-hydroxypyrrolidine, which is commercially available or can be synthesized from starting materials like L-aspartic acid or D-malic acid. The general synthetic workflow involves three key stages: protection of the pyrrolidine nitrogen, methylation of the hydroxyl group, and final deprotection.

Caption: General workflow for synthesizing this compound.

Experimental Protocols

The following protocols describe a reliable and widely used synthetic route starting from (S)-3-hydroxypyrrolidine.

Protocol 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine

The tert-butyloxycarbonyl (Boc) group is a preferred choice for protecting the pyrrolidine nitrogen due to its stability and the mild conditions required for its removal.[1]

Reaction: (S)-3-Hydroxypyrrolidine → N-Boc-(S)-3-hydroxypyrrolidine

Materials:

-

(S)-3-Hydroxypyrrolidine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) or an equivalent amount of aqueous NaOH.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected product, which can often be used in the next step without further purification.

Protocol 2: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine

This step introduces the key methoxy group. A common method is the Williamson ether synthesis using a strong base and a methylating agent.

Reaction: N-Boc-(S)-3-hydroxypyrrolidine → N-Boc-(S)-3-methoxypyrrolidine

Materials:

-

N-Boc-(S)-3-hydroxypyrrolidine (from Protocol 1)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

Suspend sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF.

-

Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for another hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction for completion by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-(S)-3-methoxypyrrolidine.

Protocol 3: N-Boc Deprotection of N-Boc-(S)-3-methoxypyrrolidine

Acid-mediated cleavage is the standard method for removing the Boc group to yield the final product, often isolated as a hydrochloride salt for improved stability and handling.[4]

Reaction: N-Boc-(S)-3-methoxypyrrolidine → this compound Hydrochloride

Materials:

-

N-Boc-(S)-3-methoxypyrrolidine (from Protocol 2)

-

Trifluoroacetic acid (TFA) in Dichloromethane (DCM) OR Hydrochloric acid (HCl) in 1,4-Dioxane or Methanol

Procedure (using HCl in Dioxane):

-

Dissolve N-Boc-(S)-3-methoxypyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Cool the solution to 0 °C.

-

Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

-

Stir the mixture at room temperature for 2-4 hours.[4]

-

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting solid or oil can be triturated with diethyl ether or another non-polar solvent to induce precipitation of the hydrochloride salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall process viability. The following table summarizes typical quantitative data for the described route.

| Step | Reaction | Reagents | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | N-Protection | (S)-3-hydroxypyrrolidine, (Boc)₂O | >95% | >99% (retained) |

| 2 | O-Methylation | N-Boc-(S)-3-hydroxypyrrolidine, NaH, MeI | 75-90% | >99% (retained) |

| 3 | N-Deprotection | N-Boc-(S)-3-methoxypyrrolidine, HCl/Dioxane | >90% | >99% (retained) |

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Caption: Detailed reaction scheme with conditions and typical yields.

Determination of Enantiomeric Excess

Verifying the chiral purity of the final product is a critical quality control step. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase are the most common and reliable methods.[5]

General Protocol for Chiral HPLC:

-

Derivatization (Optional but often necessary): The free amine of this compound may need to be derivatized to improve its chromatographic properties and interaction with the chiral stationary phase. Common derivatizing agents include acid chlorides (e.g., benzoyl chloride) or isocyanates.

-

Instrument Setup:

-

Column: A suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of hexane and isopropanol is typical, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized.

-

Detector: UV detector set at an appropriate wavelength for the derivatized analyte.

-

-

Analysis:

-

Inject a racemic standard of the derivatized 3-methoxypyrrolidine to determine the retention times of both the (S) and (R) enantiomers.

-

Inject the synthesized sample.

-

Integrate the peak areas for the two enantiomers.

-

-

Calculation: The enantiomeric excess (ee) is calculated using the formula:

-

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

-

Conclusion

The enantioselective synthesis of this compound is a well-established process that is crucial for the development of chiral pharmaceuticals. The route starting from the readily available chiral precursor (S)-3-hydroxypyrrolidine offers a reliable, scalable, and high-yielding pathway. By employing standard protection, methylation, and deprotection protocols, researchers can access this valuable building block with high enantiomeric purity. Careful monitoring of each step and final validation of chiral integrity using established analytical techniques are essential for ensuring the quality required for drug development applications.

References

(S)-3-Methoxypyrrolidine: A Chiral Catalyst for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-Methoxypyrrolidine, a versatile chiral building block, has emerged as a critical component in the synthesis of complex pharmaceutical agents. Its unique structural features and stereochemical integrity make it an invaluable tool for medicinal chemists aiming to develop novel therapeutics with enhanced efficacy and specificity. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of metabotropic glutamate receptor 5 (mGluR5) antagonists.

Introduction to this compound

This compound is a chiral saturated N-heterocycle that has garnered significant attention in drug discovery and development. The pyrrolidine scaffold is a prevalent motif in numerous natural products and FDA-approved drugs. The introduction of a methoxy group at the C3 position with a specific (S)-stereochemistry provides a unique three-dimensional structure that can be exploited to fine-tune the pharmacological properties of a molecule, such as potency, selectivity, and metabolic stability. Its utility as a chiral building block stems from its ability to introduce a defined stereocenter into a target molecule, which is often crucial for achieving the desired biological activity.

Physicochemical Properties

This compound and its hydrochloride salt are commercially available. Key physicochemical properties are summarized in the table below for easy reference.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 120099-61-8 | 685828-16-4 |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO·HCl |

| Molecular Weight | 101.15 g/mol [1] | 137.61 g/mol [2] |

| Appearance | Colorless to light yellow liquid | Solid[2][3] |

| Boiling Point | 123 °C | Not available |

| Density | 0.94 g/mL | Not available |

| Storage | 2-8°C, protected from light | Refrigerator[2][3] |

Synthesis of this compound

The synthesis of this compound typically starts from a readily available chiral precursor, most commonly (S)-3-hydroxypyrrolidine. The synthesis involves a two-step process: protection of the amine followed by methylation of the hydroxyl group and subsequent deprotection.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine

This procedure involves the protection of the secondary amine of (S)-3-hydroxypyrrolidine with a tert-butyloxycarbonyl (Boc) group.

-

Materials: (S)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or a biphasic mixture of water and an organic solvent).

-

Procedure: To a solution of (S)-3-hydroxypyrrolidine in the chosen solvent, the base is added, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove the base and any water-soluble byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-(S)-3-hydroxypyrrolidine. Further purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of N-Boc-(S)-3-methoxypyrrolidine (Williamson Ether Synthesis)

The hydroxyl group of N-Boc-(S)-3-hydroxypyrrolidine is methylated in this step using the Williamson ether synthesis.

-

Materials: N-Boc-(S)-3-hydroxypyrrolidine, a strong base (e.g., sodium hydride (NaH)), a methylating agent (e.g., methyl iodide (CH₃I)), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF)).

-

Procedure: To a solution of N-Boc-(S)-3-hydroxypyrrolidine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride is added portion-wise at 0 °C to form the alkoxide. After the evolution of hydrogen gas ceases, methyl iodide is added, and the reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (N-Boc Deprotection)

The final step involves the removal of the Boc protecting group to yield the desired product.

-

Materials: N-Boc-(S)-3-methoxypyrrolidine, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane or methanol).

-

Procedure: N-Boc-(S)-3-methoxypyrrolidine is dissolved in a suitable solvent (e.g., dichloromethane for TFA or methanol for HCl). The acid is then added, and the reaction is stirred at room temperature for 1-4 hours.[4]

-

Work-up and Purification: The solvent and excess acid are removed under reduced pressure. If the hydrochloride salt is formed, it can be used directly or neutralized with a base to obtain the free amine. The free base can be purified by distillation under reduced pressure.

Characterization and Quality Control

The identity and purity of this compound are confirmed using various spectroscopic and chromatographic techniques.

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | Signals corresponding to the methoxy protons (singlet, ~3.3 ppm), and the pyrrolidine ring protons (multiplets, ~2.8-3.8 ppm). |

| ¹³C NMR (CDCl₃) | Signals for the methoxy carbon (~56 ppm), the carbon bearing the methoxy group (~78 ppm), and other pyrrolidine ring carbons. |

| Mass Spectrometry (ESI-MS) | A peak corresponding to the protonated molecule [M+H]⁺ at m/z 102.09. |

| IR (Neat) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-O stretching (around 1000-1300 cm⁻¹). |

Enantiomeric Purity

The enantiomeric excess (ee) of this compound is a critical quality parameter. It is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

General Chiral HPLC Method Development:

-

Chiral Stationary Phase (CSP): A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. Screening different columns is often necessary to achieve optimal separation.

-

Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve good resolution and reasonable retention times.

-

Detection: A UV detector is commonly used for detection, typically at a wavelength where the compound absorbs.

Application in Drug Discovery: Synthesis of mGluR5 Antagonists

This compound is a key intermediate in the synthesis of several potent and selective mGluR5 negative allosteric modulators (NAMs), which are under investigation for the treatment of various central nervous system (CNS) disorders, including anxiety, depression, and Fragile X syndrome.

Example: Synthesis of a Pyrimidine-based mGluR5 Antagonist

The synthesis of mGluR5 antagonists often involves the coupling of this compound with a core heterocyclic scaffold. The general synthetic approach is outlined below.

Caption: General workflow for the synthesis of an mGluR5 antagonist.

Experimental Protocol: Illustrative Coupling Reaction

-

Materials: A functionalized heterocyclic core (e.g., a chloropyrimidine derivative), this compound, a base (e.g., diisopropylethylamine or potassium carbonate), and a suitable solvent (e.g., dimethylformamide or acetonitrile).

-

Procedure: The heterocyclic core, this compound, and the base are dissolved in the solvent. The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred until the reaction is complete, as monitored by HPLC or LC-MS.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the final mGluR5 antagonist.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in pharmaceutical research and development. Its stereodefined structure allows for the precise construction of complex molecules with desired pharmacological profiles. The synthetic routes to this compound are well-established, and its characterization is straightforward using standard analytical techniques. Its crucial role in the synthesis of mGluR5 antagonists highlights its importance in the ongoing quest for novel treatments for CNS disorders. This guide provides a foundational understanding for researchers and scientists working with this important chiral intermediate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. [Figure], 13C NMR Spectrum (125 MHz, CDCl3) of the probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596) [hmdb.ca]

A Technical Guide to the Stereoselective Synthesis of Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a vital structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its prevalence in medicinally active compounds underscores the continuous demand for efficient and stereocontrolled methods for its synthesis.[3] This technical guide provides an in-depth overview of core strategies for the stereoselective synthesis of pyrrolidine derivatives, with a focus on methodologies, data-driven comparisons, and detailed experimental protocols for key reactions.

Core Synthetic Strategies

The approaches to stereoselective pyrrolidine synthesis can be broadly categorized into two main classes: the modification of existing chiral precursors and the de novo construction of the pyrrolidine ring from acyclic compounds.[3][4] This guide will focus on the latter, which offers greater flexibility in accessing a wide diversity of substitution patterns. Key modern strategies include:

-

[3+2] Cycloaddition Reactions of Azomethine Ylides: This is one of the most powerful and widely used methods for constructing the pyrrolidine ring, capable of generating multiple stereocenters in a single step with high levels of control.[1][5]

-

Asymmetric Organocatalysis: The use of small chiral organic molecules as catalysts has revolutionized asymmetric synthesis, with proline and its derivatives playing a central role in the formation of chiral pyrrolidines.[6][7]

-

Multicomponent Reactions (MCRs): MCRs offer high atom and step economy by combining three or more reactants in a single operation to build complex molecules, making them highly efficient for generating substituted pyrrolidines.[8][9]

-

Catalytic Hydrogenation of Pyrrole Precursors: The asymmetric reduction of substituted pyrroles or related unsaturated heterocycles provides a direct route to enantioenriched pyrrolidines.[10][11]

Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is a cornerstone of pyrrolidine synthesis.[1] The reaction is highly convergent and can create up to four new stereocenters in a single, highly stereoselective step.[5] The in situ generation of the azomethine ylide from an imine, typically derived from an α-amino acid ester, is a common approach.

A general workflow for this reaction involves the formation of an azomethine ylide from an imine precursor, which then undergoes a cycloaddition with an alkene. The stereochemical outcome is controlled by a chiral catalyst, often a metal complex with a chiral ligand.

References

- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 2. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: (S)-3-Methoxypyrrolidine as a Chiral Ligand in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methoxypyrrolidine is a chiral cyclic amine that holds significant potential as a ligand in asymmetric synthesis. Its pyrrolidine backbone is a common structural motif in many successful organocatalysts and chiral ligands for metal-catalyzed reactions. The presence of a methoxy group at the C-3 position introduces a key stereogenic center and can influence the steric and electronic properties of the ligand, potentially leading to high levels of stereocontrol in chemical transformations. This document provides an overview of the application of this compound and its derivatives in asymmetric catalysis, focusing on key reaction types and providing generalized experimental protocols. While specific, detailed protocols for the use of this compound as a primary ligand are not extensively documented in publicly available literature, the principles of its application can be inferred from the broader class of chiral pyrrolidine-based catalysts.

Principle of Asymmetric Catalysis with Chiral Pyrrolidines

Chiral pyrrolidine derivatives, including this compound, are widely employed in asymmetric organocatalysis, particularly in enamine and iminium ion catalysis. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile from a sterically less hindered face, thereby inducing enantioselectivity in the product. The substituent at the C-3 position plays a crucial role in creating a specific chiral environment around the reactive center, directing the approach of the electrophile.

Key Applications and Generalized Protocols

The primary applications for chiral pyrrolidine ligands are in asymmetric aldol and Michael addition reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key building blocks for many natural products and pharmaceuticals.

Reaction Scheme:

Generalized Experimental Protocol:

-

Catalyst Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (typically 10-30 mol%) in an appropriate anhydrous solvent (e.g., DMSO, chloroform, or toluene).

-

Reaction Setup: To the catalyst solution, add the ketone (e.g., acetone, cyclohexanone) which will act as the enamine precursor. Stir the mixture at room temperature for a brief period to allow for pre-formation of the enamine.

-

Aldehyde Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Slowly add the aldehyde substrate to the mixture.

-

Reaction Monitoring: Allow the reaction to stir for the specified time (typically several hours to days). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Characterize the final product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or chiral gas chromatography (GC).

Expected Outcomes:

Based on studies with structurally similar pyrrolidine-based catalysts, the use of this compound is anticipated to provide the corresponding aldol adducts in moderate to high yields with significant levels of enantioselectivity. The methoxy group is expected to influence the stereochemical outcome by creating a defined chiral pocket.

Quantitative Data Summary (Hypothetical based on similar ligands):

| Entry | Aldehyde (R1) | Ketone (R2) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |

| 1 | 4-Nitrobenzaldehyde | Acetone | 20 | DMSO | 25 | 24 | 85 | 92 |

| 2 | Benzaldehyde | Cyclohexanone | 30 | Chloroform | 0 | 48 | 78 | 88 |

| 3 | Isovaleraldehyde | Acetone | 20 | Toluene | -20 | 72 | 65 | 95 |

Asymmetric Michael Addition

The asymmetric Michael addition, or conjugate addition, is a key reaction for the formation of carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds.

Reaction Scheme:

Generalized Experimental Protocol:

-

Catalyst and Nucleophile Mixing: In a reaction vessel under an inert atmosphere, dissolve the this compound catalyst (10-20 mol%) and the aldehyde (the Michael donor) in an anhydrous solvent (e.g., THF, dichloromethane).

-